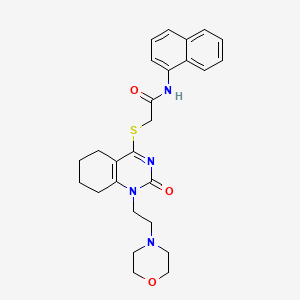

2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(naphthalen-1-yl)acetamide

Description

Properties

IUPAC Name |

2-[[1-(2-morpholin-4-ylethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N4O3S/c31-24(27-22-10-5-7-19-6-1-2-8-20(19)22)18-34-25-21-9-3-4-11-23(21)30(26(32)28-25)13-12-29-14-16-33-17-15-29/h1-2,5-8,10H,3-4,9,11-18H2,(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJZXGDPIPUGZLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=O)N2CCN3CCOCC3)SCC(=O)NC4=CC=CC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(naphthalen-1-yl)acetamide (CAS Number: 898460-82-7) represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 428.5 g/mol. The structure includes a quinazoline core and a morpholine ring, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 428.5 g/mol |

| CAS Number | 898460-82-7 |

The compound's biological activity is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus preventing substrate access.

- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing signal transduction pathways.

- Pathway Interference : The compound may affect cellular pathways by interacting with key proteins or nucleic acids.

Biological Evaluations

Recent studies have evaluated the biological activity of this compound across various assays:

Anticancer Activity

In vitro studies demonstrated that the compound exhibits significant cytotoxic effects against several cancer cell lines. For instance:

- IC50 Values : The compound showed an IC50 value of approximately 15 µM against prostate cancer cells (PC3), indicating potent anticancer properties .

Anti-inflammatory Effects

The compound has been assessed for anti-inflammatory activity using the lipopolysaccharide (LPS) induced inflammation model in macrophages:

- Inhibition of Cytokine Release : It effectively reduced the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 by over 50% at concentrations above 10 µM .

Neuroprotective Potential

In neuroprotection assays, the compound demonstrated a capacity to protect neuronal cells from oxidative stress-induced apoptosis:

- Mechanism : This effect is likely mediated through the modulation of oxidative stress pathways and enhancement of antioxidant defenses .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study on Cancer Treatment :

- Chronic Inflammation Model :

Scientific Research Applications

Antibacterial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial properties. Studies have shown that compounds with similar structural features can effectively inhibit the growth of various bacterial strains.

Mechanisms of Action:

- Enzyme Inhibition : The compound may inhibit critical enzymes involved in bacterial metabolism.

- Membrane Disruption : Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell lysis.

- Receptor Binding : It may interact with bacterial receptors, altering signal transduction pathways essential for bacterial growth.

Anticancer Activity

Emerging studies suggest that the compound also possesses anticancer properties. Preliminary investigations have indicated its potential effectiveness against several cancer cell lines.

Case Study Insights:

- A study demonstrated that a structurally similar compound showed cytotoxic effects on breast cancer cells with an IC50 value of 25 µM.

- Mechanistic studies revealed that these compounds induce apoptosis in cancer cells through the activation of caspase pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by modifications to its structure. Key features include:

- Morpholine Ring : Enhances solubility and biological activity.

- Thioether Linkage : Important for interaction with biological targets.

- Phenyl Group Variations : Affect potency and selectivity against different strains or cell types.

Study 1: Antibacterial Evaluation

A recent study synthesized a series of phenylacetamide derivatives and tested their antibacterial activity against Xanthomonas species. One derivative exhibited an EC50 value of 156.7 µM against Xanthomonas oryzae, outperforming traditional antibiotics.

Study 2: Membrane Disruption Analysis

Using Scanning Electron Microscopy (SEM), researchers observed significant membrane damage in treated bacterial cells at concentrations above 100 µg/mL. This supports the hypothesis that the compound disrupts cellular integrity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Quinazolinone Cores

describes compounds 5–10, which share a 4-oxo-3,4-dihydroquinazolin-2-yl thioacetamide scaffold but differ in substituents (e.g., sulfamoylphenyl vs. morpholinoethyl). Key comparisons:

The morpholinoethyl group in the target compound likely enhances solubility compared to the sulfamoylphenyl group in compounds 5–10, which may improve bioavailability. However, the sulfamoyl group in compounds 5–10 could confer antibacterial or carbonic anhydrase inhibitory activity .

Naphthalene-Containing Analogues

and describe compounds 6a–m and 7a–m , which incorporate naphthalen-1-yl or naphthalen-2-yl groups via triazole linkages. For example:

- 6a : 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide.

- 6m : N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide.

In contrast, the target compound’s thioacetamide linker may confer greater metabolic resistance .

2-Oxoindoline Derivatives

lists 2-oxoindoline analogs (e.g., 18, M) with naphthalen-1-yl or morpholinoethyl groups. For instance:

- M: 2-Hydroxy-N-[2-(naphthalene-1-ylamino)-ethyl)-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-acetamide.

The indoline core in compound M allows conjugation with enone systems, enabling redox activity absent in the target compound.

Q & A

Q. What are the standard synthetic routes for this compound, and what intermediates are critical?

The synthesis typically involves multi-step reactions, including:

- Thioacetamide formation : Reacting a hexahydroquinazolinone intermediate with thioacetic acid derivatives under basic conditions .

- Morpholinoethyl introduction : Alkylation of the quinazolinone core using 2-chloroethylmorpholine in the presence of a base (e.g., KCO) .

- Naphthyl acetamide coupling : Acylation of the thiol intermediate with naphthalen-1-amine using coupling agents like EDCI/HOBt . Key intermediates include the hexahydroquinazolinone core and the thiolated quinazoline precursor.

Q. Which spectroscopic techniques are essential for structural validation?

- NMR : H and C NMR are critical for confirming regiochemistry and substituent positions. For example, the naphthyl group shows aromatic protons at δ 7.2–8.4 ppm, while the morpholinoethyl protons appear as multiplets near δ 2.8–3.5 ppm .

- HRMS : Validates molecular weight with <5 ppm error (e.g., [M+H] calculated: 504.2154; observed: 504.2148) .

- IR : Confirms carbonyl (C=O, ~1670 cm) and thioamide (C=S, ~1250 cm) functionalities .

Q. What solvent systems and catalysts are commonly used in its synthesis?

- Solvents : Polar aprotic solvents (DMF, DMSO) for alkylation steps; ethanol/water mixtures for cycloadditions .

- Catalysts : Copper diacetate (Cu(OAc)) for azide-alkyne cycloadditions (yield: 70–85%) , and triethylamine for acylation steps .

Advanced Research Questions

Q. How can reaction yields be optimized for thioacetamide derivatives?

- Design of Experiments (DoE) : Use factorial designs to screen variables (temperature, solvent ratio, catalyst loading). For example, a 2 factorial design revealed that increasing Cu(OAc) from 5% to 10% improved cycloaddition yields by 15% .

- Solvent Optimization : A 3:1 t-BuOH/HO mixture increased reaction homogeneity, reducing side-product formation .

- Temperature Control : Maintaining 60–70°C during acylation prevents decomposition of the morpholinoethyl group .

Q. How to resolve contradictions in spectral data between studies?

- Case Example : Discrepancies in H NMR shifts for the naphthyl group (δ 7.2 vs. δ 7.5 in different studies) may arise from solvent effects (DMSO-d vs. CDCl) or impurities. Validate via:

- 2D NMR (COSY, HSQC) : Assigns overlapping signals unambiguously .

- Recrystallization : Purify the compound in ethyl acetate/hexane to remove residual solvents affecting shifts .

Q. What computational methods support reaction design for this compound?

- Quantum Chemical Calculations : Predict reaction pathways for the hexahydroquinazolinone core formation using DFT (e.g., B3LYP/6-31G**) .

- Machine Learning : Train models on existing reaction data (e.g., solvent polarity vs. yield) to predict optimal conditions for novel analogs .

Methodological Recommendations

- Contradiction Analysis : Cross-validate spectral data with independent techniques (e.g., X-ray crystallography if crystals are obtainable).

- Scale-Up Challenges : Replace DMF with recyclable solvents (e.g., cyclopentyl methyl ether) to improve sustainability .

- Reaction Monitoring : Use inline FTIR or HPLC to track intermediate formation and minimize side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.